
N-Methyl-1,3-propanediamine
Overview
Description
N-Methyl-1,3-propanediamine (C₄H₁₂N₂; CAS 6291-84-5) is a bifunctional amine with a methyl group attached to the central nitrogen of 1,3-propanediamine. Its molecular structure (Fig. 1) enables versatile reactivity in organic synthesis, coordination chemistry, and biomedical applications. Key identifiers include an average mass of 88.154 g/mol and a ChemSpider ID of 72710 . This compound has garnered attention for its role in synthesizing biodegradable nanomaterials for CRISPR-Cas9 mRNA delivery , antimicrobial agents , and coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl-1,3-propanediamine typically involves a two-step reaction process:
Reaction of Propylene Glycol with Formaldehyde: Propylene glycol reacts with formaldehyde to produce 2-methoxy-1,3-propanediol.
Reaction with Ammonia: In the presence of a base, 2-methoxy-1,3-propanediol reacts with ammonia to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,3-propanediamine undergoes various types of chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution Reactions: It can participate in substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Common Reagents and Conditions
Acids: Commonly used acids include hydrochloric acid and sulfuric acid.
Bases: Sodium hydroxide and potassium hydroxide are frequently used bases.
Solvents: Water and organic solvents like ethanol and methanol are commonly used.
Major Products
The major products formed from these reactions include various salts, amines, and other organic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Analytical Chemistry
Detection of Residues in Food Products
NMPA serves as a crucial metabolite for monitoring drug residues in food products, particularly in animal-derived food. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining NMPA levels in bovine muscle. This method involved derivatization with pentafluoropropionic acid anhydride, achieving high recovery rates (89% to 97%) and low limits of detection (0.42 μg/kg) . Such methodologies are vital for ensuring food safety and compliance with regulatory standards.
Pharmacology
Role in Parasiticide Therapy
NMPA is recognized as a hydrolyzed product of pyrantel, an anthelmintic agent used for treating parasitic infections in both humans and animals. Its blood concentrations are monitored to assess the efficacy of pyrantel therapy . The compound's role as a biomarker helps in understanding the pharmacokinetics of pyrantel, thereby improving therapeutic outcomes against nematode infections.
Materials Science
Synthesis of Crystalline Structures
NMPA has been utilized as a structure-directing agent in synthesizing crystalline aluminophosphates. These materials have applications in catalysis and ion exchange processes due to their unique structural properties . The ability to influence the formation of crystalline structures makes NMPA valuable in developing advanced materials for industrial applications.
Biological Research
Cell Culture and Transfection
In cell biology, NMPA is employed in various laboratory techniques including cell culture and transfection processes. Its chemical properties facilitate the manipulation of cellular environments, making it useful for cancer research and other biological studies . The compound's compatibility with different biological systems enhances its utility in experimental setups.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Methyl-1,3-propanediamine involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
The pharmacological, chemical, and biological properties of diamines are highly structure-dependent. Below, N-Methyl-1,3-propanediamine is compared to four analogous compounds: N,N-Dimethyl-1,3-propanediamine , N-dodecyl-1,3-propanediamine , 2-hydroxy-1,3-propanediamine , and ethylenediamine .
Table 1: Structural and Functional Comparison of Diamines
Compound Name | Structure | Key Features | Applications | References |
---|---|---|---|---|
This compound | C₄H₁₂N₂, methyl group | Biodegradable, low toxicity, tunable reactivity | mRNA delivery, antimicrobial agents, polyene antibiotic derivatives | [1, 7, 12, 20] |
N,N-Dimethyl-1,3-propanediamine (DMAPA) | C₅H₁₄N₂, two methyl groups | Volatile, irritant, higher toxicity | Chemical synthesis (e.g., surfactants, catalysts) | [16] |
N-dodecyl-1,3-propanediamine | C₁₅H₃₄N₂, dodecyl chain | Hydrophobic, strong antimicrobial activity | Tuberculosis disinfectant | [12] |
2-Hydroxy-1,3-propanediamine | C₃H₁₀N₂O, hydroxyl group | Chelating agent, forms stable metal complexes | Coordination chemistry (Cu²⁺, Tb³⁺, Dy³⁺) | [6, 9] |
Ethylenediamine | C₂H₈N₂, shortest diamine | High polarity, zwitterionic potential | Polyene antibiotic modifications (e.g., amphotericin B) | [1] |
Coordination Chemistry
- 2-Hydroxy-1,3-propanediamine forms stable complexes with lanthanides (e.g., Dy³⁺, Tb³⁺) due to its hydroxyl group, which enhances metal-binding affinity .
- This compound lacks hydroxyl groups but has been used in cobalt(III) Schiff base complexes, where methylation modulates ligand flexibility and stereochemistry .
Biodegradability and Drug Delivery
- This compound -based lipid-like materials (e.g., MPA-A and MPA-Ab) exhibit tunable biodegradation rates. MPA-A (linear ester chains) degrades faster than MPA-Ab (branched chains), enabling controlled Cas9 mRNA release .
- DMAPA -derived materials are less explored in drug delivery due to toxicity concerns .
Key Research Findings
Antifungal Derivatives : Nystatin amides with this compound (e.g., 2c , 2e ) retained antifungal efficacy while reducing hemolysis by 60–80% compared to parent antibiotics .
CRISPR Delivery: MPA-A nanoparticles achieved >90% Cas9 mRNA transfection efficiency in vivo with minimal inflammatory response .
Structural Dependence : The antimicrobial activity of N-dodecyl-1,3-propanediamine is attributed to its hydrophobic chain, which disrupts bacterial membranes .
Biological Activity
N-Methyl-1,3-propanediamine (MeDAP), also known as MAPA, is a chemical compound with the molecular formula C₄H₁₂N₂ and a molecular weight of 88.15 g/mol. It has garnered attention in various fields due to its unique biological activities, applications in pharmaceutical synthesis, and potential environmental implications. This article provides a comprehensive overview of the biological activity of MeDAP, including its pharmacological effects, analytical methods for detection, and its role in environmental chemistry.
MeDAP is characterized as a clear liquid that is highly flammable and soluble in water. It exhibits reactivity with acids, forming salts and water through exothermic reactions. The compound is also noted for its potential incompatibility with various organic compounds such as isocyanates and peroxides .
1. Role in Drug Metabolism
MeDAP has been identified as a metabolite of several veterinary drugs, including morantel and pyrantel. Studies have demonstrated that tissue samples from livestock can be hydrolyzed to yield MeDAP, which serves as a marker residue for these drugs . The detection of MeDAP in muscle and liver tissues is crucial for monitoring drug residues in food products.
2. Analytical Methods for Detection
The determination of MeDAP in biological samples has been optimized through various analytical techniques:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method utilizes isotope dilution techniques to accurately quantify MeDAP levels in bovine muscle. The process involves derivatization with pentafluoropropionic acid anhydride to enhance detection sensitivity .
- Calibration Curves : Calibration curves have been established to relate peak height ratios of MeDAP derivatives to their concentrations, allowing for precise quantification in complex matrices .
1. Toxicological Studies
Toxicological assessments indicate that MeDAP may exhibit skin sensitization properties. In guinea pig maximization tests, it was shown to provoke significant skin reactions at certain concentrations, suggesting potential allergenic effects .
2. Genotoxicity
Research indicates that MeDAP does not demonstrate significant genotoxicity under standard testing conditions. However, further studies are warranted to fully understand its long-term effects on cellular integrity .
Environmental Impact
MeDAP's role extends into environmental chemistry, particularly concerning its use as an absorbent for carbon dioxide (CO₂). Recent studies have shown that aqueous solutions containing MeDAP can effectively absorb CO₂, making it a candidate for carbon capture technologies .
Case Study 1: Residue Detection in Animal Tissues
In a study focusing on the detection of morantel residues in livestock, researchers employed LC-MS/MS techniques to analyze tissue samples. The results indicated that MeDAP could be reliably detected at concentrations ranging from 0.2 to 1.2 ppm in muscle tissue and 0.4 to 1.2 ppm in liver tissue .
Case Study 2: Environmental Application
A recent investigation into the CO₂ absorption capabilities of MeDAP revealed that it acts as an effective activator when blended with other amines such as N,N-diethylethanolamine (DEEA). This combination significantly enhances the kinetics of CO₂ absorption, indicating potential applications in reducing greenhouse gas emissions .
Summary Table of Key Findings
Property/Activity | Description |
---|---|
Molecular Formula | C₄H₁₂N₂ |
Molecular Weight | 88.15 g/mol |
Solubility | Water soluble; highly flammable |
Pharmacological Role | Metabolite of morantel and pyrantel; marker residue detection |
Analytical Techniques | LC-MS/MS with derivatization methods |
Toxicological Concerns | Potential skin sensitization; low genotoxicity |
Environmental Application | Effective CO₂ absorbent; enhances absorption kinetics when blended |
Q & A
Basic Research Questions
Q. What are the key applications of MAPA in CO₂ capture technologies, and how do its thermodynamic properties influence solvent selection?
MAPA is widely used in aqueous amine blends (e.g., with N,N-diethylethanolamine, DEEA) for post-combustion CO₂ capture due to its fast absorption kinetics and phase-change behavior. Thermodynamic modeling of CO₂ absorption in MAPA solutions at 313 K reveals its high heat of absorption (~80 kJ/mol CO₂), which impacts energy requirements for solvent regeneration . Researchers should prioritize vapor-liquid equilibrium (VLE) measurements and calorimetric studies to optimize solvent formulations for specific process conditions.
Q. How is MAPA utilized in the synthesis of platinum-based anticancer agents, and what methodological challenges arise in characterizing these complexes?
MAPA serves as a carrier ligand in cisplatin analogues (e.g., cis-[Pt(N-chpda)X₂], where X = Cl⁻, oxalate). Synthesis involves reacting MAPA derivatives with platinum precursors under inert conditions, followed by characterization via elemental analysis, spectroscopy (NMR, IR), and X-ray crystallography. Challenges include controlling hydrolysis rates and ensuring stability of the amine-Pt bonds in biological media .
Q. What experimental techniques are used to study the reaction kinetics of MAPA with hydroxyl radicals (OH), and why is this relevant to atmospheric chemistry?
Flash photolysis coupled with laser-induced fluorescence (LIF) is employed to measure OH reaction rates. For MAPA, the rate constant (k) is determined by monitoring OH decay in the presence of MAPA vapor. The reaction proceeds via N-H abstraction, forming an N-centered radical, with no significant OH recycling observed. This method requires precise control of vapor pressure and validation via proton-transfer-reaction mass spectrometry (PTR-MS) to confirm compound delivery .
Advanced Research Questions
Q. How do phase-change solvents incorporating MAPA reduce energy consumption in CO₂ capture, and what contradictions exist in reported absorption-regeneration data?
Phase-change solvents (e.g., MAPA/DEEA blends) separate into CO₂-rich and lean phases during absorption, reducing regeneration energy by 15–30% compared to monoethanolamine (MEA). However, discrepancies in reported heats of absorption (e.g., 70–85 kJ/mol CO₂) arise from differences in solvent concentration, temperature, and measurement techniques (e.g., calorimetry vs. VLE extrapolation). Researchers must standardize experimental protocols and validate models using pilot-scale data .
Q. What strategies optimize MAPA-based nanomaterials for CRISPR/Cas9 mRNA delivery, and how does biodegradability influence in vivo performance?
Lipid-like nanomaterials with MAPA backbones (e.g., MPA-A and MPA-Ab) are synthesized via esterification of biodegradable chains. Linear ester chains (MPA-A) degrade faster than branched analogs (MPA-Ab) in esterase-rich environments, enabling tunable mRNA release kinetics. Key parameters include polymer molecular weight, esterase sensitivity, and nanoparticle stability in serum. In vivo studies in mice show that faster degradation correlates with reduced toxicity but requires balancing transfection efficiency .
Q. How can analytical methods resolve chemically intractable residues using MAPA derivatives, as demonstrated in veterinary drug residue analysis?
MAPA derivatives are critical in converting morantel residues in bovine liver to measurable fragments. The protocol involves hydrolyzing morantel to N-methyl-1,3-propanediamine, followed by derivatization with 2-nitro-4-trifluoromethylphenyl groups. Internal standards (e.g., N-ethyl-1,3-propanediamine) correct for variable reaction yields. Electron-capture gas chromatography (EC-GC) achieves detection limits of 0.2 ppm. Challenges include minimizing matrix interference and validating specificity via mass spectrometry .
Q. What role does MAPA play in polymer functionalization for light-responsive materials, and how does linker design affect material properties?
MAPA acts as a linker in donor-acceptor Stenhouse adduct (DASA) polymers, enabling post-polymerization modifications. For example, pentafluorophenylacrylate copolymers are functionalized with MAPA via aminolysis, introducing hydrophobic/hydrophilic balance. The length and flexibility of the MAPA spacer influence DASA switching kinetics and polymer solubility. Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to prevent crosslinking .
Q. Methodological Considerations Table
Properties
IUPAC Name |
N'-methylpropane-1,3-diamine | |
---|---|---|
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InChI |
InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3 | |
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InChI Key |
QHJABUZHRJTCAR-UHFFFAOYSA-N | |
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Canonical SMILES |
CNCCCN | |
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Molecular Formula |
C4H12N2 | |
Record name | 3-METHYLAMINOPROPYLAMINE | |
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DSSTOX Substance ID |
DTXSID5064201 | |
Record name | N-Methyl-1,3-propanediamine | |
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Molecular Weight |
88.15 g/mol | |
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Physical Description |
3-methylaminopropylamine is a dark amber liquid. (NTP, 1992) | |
Record name | 3-METHYLAMINOPROPYLAMINE | |
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Boiling Point |
282 to 286 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-METHYLAMINOPROPYLAMINE | |
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Flash Point |
96 °F (NTP, 1992) | |
Record name | 3-METHYLAMINOPROPYLAMINE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
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Density |
0.844 (NTP, 1992) - Less dense than water; will float | |
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CAS No. |
6291-84-5 | |
Record name | 3-METHYLAMINOPROPYLAMINE | |
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Record name | N-Methyl-1,3-propanediamine | |
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Record name | N-Methyl-1,3-propanediamine | |
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Record name | N-Methyl-1,3-propanediamine | |
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Record name | 1,3-Propanediamine, N1-methyl- | |
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Record name | N-Methyl-1,3-propanediamine | |
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Record name | 3-aminopropylmethylamine | |
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Record name | N-METHYL-1,3-PROPANEDIAMINE | |
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Retrosynthesis Analysis
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